molecular formula C15H19N3O2S B2818414 (E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide CAS No. 1311999-94-6

(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide

Cat. No.: B2818414
CAS No.: 1311999-94-6
M. Wt: 305.4
InChI Key: AVFMSHMZSDYFMP-UHFFFAOYSA-N
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Description

(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a phenylethenesulfonamide core with an ethyl group and a methylpyrazolylmethyl substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide can be approached through several synthetic routes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylethenesulfonyl chloride, N-ethylamine, and 1-methylpyrazole.

    Step 1 Formation of the Sulfonamide: The reaction between 2-phenylethenesulfonyl chloride and N-ethylamine in the presence of a base (e.g., triethylamine) forms the N-ethyl-2-phenylethenesulfonamide intermediate.

    Step 2 Alkylation: The intermediate is then alkylated with 1-methylpyrazole using a suitable alkylating agent (e.g., methyl iodide) under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the phenylethene moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides or phenylethenes.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as an antimicrobial agent, given the known activity of sulfonamides. It could also be studied for its interactions with various biological targets, such as enzymes or receptors.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes.

Mechanism of Action

The mechanism of action of (E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.

Uniqueness

(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides. The presence of the phenylethene and methylpyrazole groups could enhance its binding affinity to certain biological targets or alter its pharmacokinetic profile.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-3-18(13-15-11-16-17(2)12-15)21(19,20)10-9-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFMSHMZSDYFMP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN(N=C1)C)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CN(N=C1)C)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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